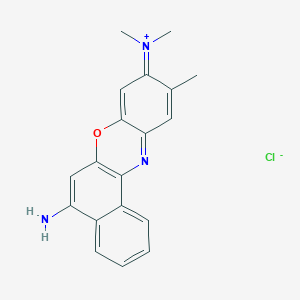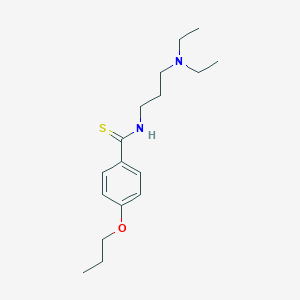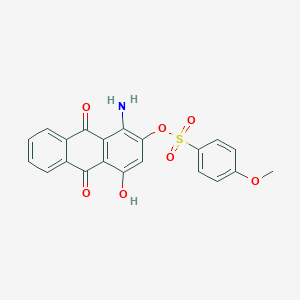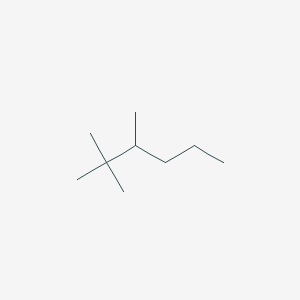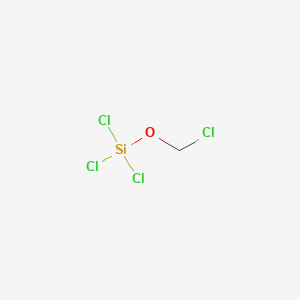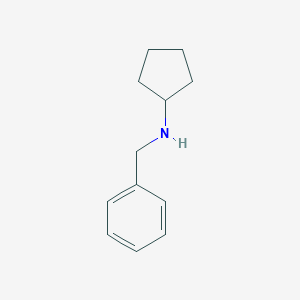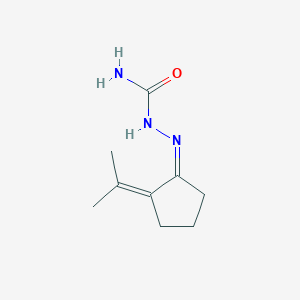
2-(1-Methylethylidene)cyclopentanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylethylidene)cyclopentanone semicarbazone is a semicarbazone derivative of cyclopentanone. It is an organic compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(1-Methylethylidene)cyclopentanone semicarbazone is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes may then interact with biological molecules such as enzymes, affecting their activity and function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(1-Methylethylidene)cyclopentanone semicarbazone have not been extensively studied. However, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-Methylethylidene)cyclopentanone semicarbazone is its ability to form stable complexes with metal ions. This property makes it useful for a wide range of scientific research applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Methylethylidene)cyclopentanone semicarbazone. These include:
1. Further studies on its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition.
2. Investigation of its potential as a therapeutic agent for oxidative stress-related diseases.
3. Exploration of its potential as a fluorescent probe for metal ions.
4. Development of new synthetic methods for the preparation of 2-(1-Methylethylidene)cyclopentanone semicarbazone and its derivatives.
5. Investigation of its potential as a biosensor for metal ions.
Conclusion:
In conclusion, 2-(1-Methylethylidene)cyclopentanone semicarbazone is an organic compound that has been widely studied for its potential applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for a wide range of applications. Further studies are needed to fully understand its mechanism of action and potential applications in catalysis, electrochemistry, and molecular recognition. Its potential as a therapeutic agent for oxidative stress-related diseases and as a biosensor for metal ions also warrants further investigation.
Synthesemethoden
The synthesis of 2-(1-Methylethylidene)cyclopentanone semicarbazone can be achieved through the reaction of cyclopentanone with semicarbazide in the presence of an acid catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield the semicarbazone derivative.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylethylidene)cyclopentanone semicarbazone has been used in various scientific research applications. One of the most notable applications is its use as a chelating agent for metal ions. It has been shown to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and molecular recognition.
Eigenschaften
CAS-Nummer |
16983-64-5 |
|---|---|
Produktname |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
[(Z)-(2-propan-2-ylidenecyclopentylidene)amino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-4-3-5-8(7)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-8- |
InChI-Schlüssel |
QEFCALXPBVLCQR-FLIBITNWSA-N |
Isomerische SMILES |
CC(=C\1CCC/C1=N/NC(=O)N)C |
SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
Kanonische SMILES |
CC(=C1CCCC1=NNC(=O)N)C |
Synonyme |
2-(1-Methylethylidene)cyclopentanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
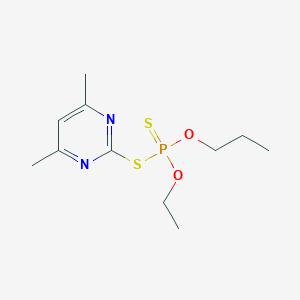
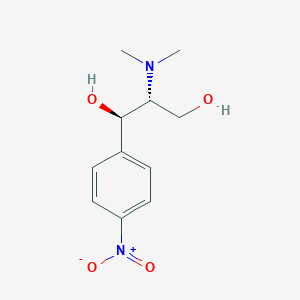
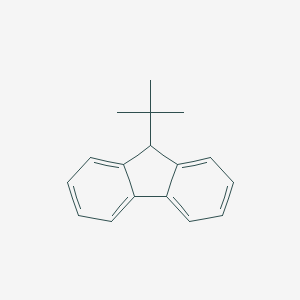
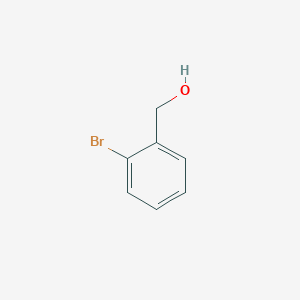
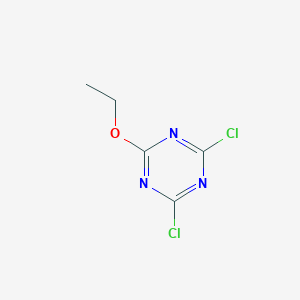
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
